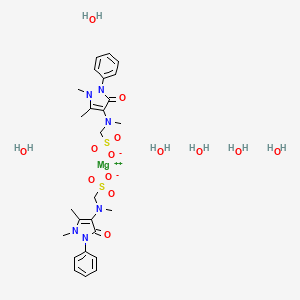

Metamizole magnesium hexahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a potent analgesic and antipyretic with favorable gastrointestinal tolerability . Metamizole was formerly marketed in the US as Dimethone tablets and injection, Protemp oral liquid, and other drug products, but was withdrawn due to its association with potentially fatal agranulocytosis . Despite this, it is still used in certain countries in Europe, Asia, and South America .

Métodos De Preparación

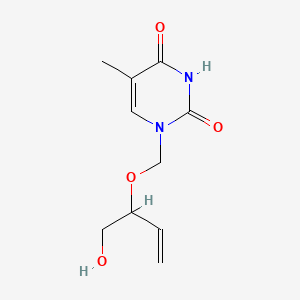

The preparation of metamizole magnesium hexahydrate involves the synthesis of metamizole, followed by its conversion to the magnesium salt form. The synthetic route typically involves the reaction of 4-methylaminoantipyrine with formaldehyde and sodium bisulfite to form metamizole . The industrial production method for metamizole magnesium involves a one-pot process that ensures high yield and stable product quality .

Análisis De Reacciones Químicas

Metamizole magnesium hexahydrate undergoes various chemical reactions, including:

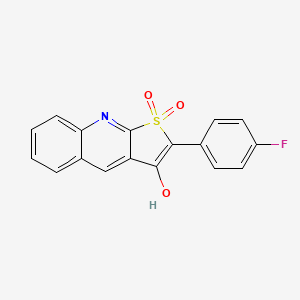

Oxidation: Metamizole can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

Reduction: The compound can be reduced to its corresponding amine derivatives.

Substitution: Metamizole can undergo substitution reactions with various electrophiles to form different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .

Aplicaciones Científicas De Investigación

Metamizole magnesium hexahydrate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is used in studies related to its analgesic and antipyretic properties.

Medicine: Metamizole is used for the management of acute pain, fever, and pain caused by muscle spasms.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mecanismo De Acción

Metamizole magnesium hexahydrate exerts its effects through several mechanisms:

Analgesic Effect: It inhibits the synthesis of prostaglandins, which are involved in the transmission of pain signals.

Antipyretic Effect: It acts on the hypothalamus to reduce fever by promoting heat dissipation and inhibiting heat production.

Spasmolytic Effect: It relaxes smooth muscles by inhibiting the influx of calcium ions.

The molecular targets and pathways involved include the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and the modulation of the endocannabinoid system .

Comparación Con Compuestos Similares

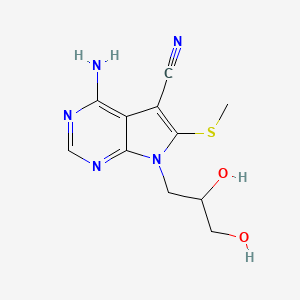

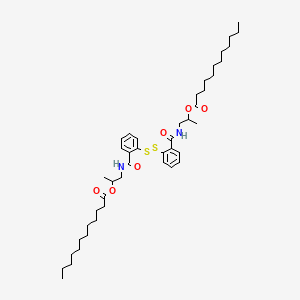

Metamizole magnesium hexahydrate can be compared with other similar compounds such as:

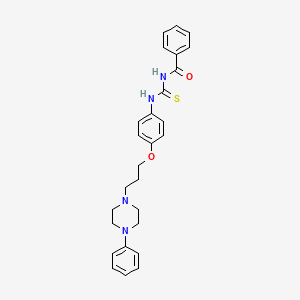

Paracetamol (Acetaminophen): Both are used as analgesics and antipyretics, but metamizole has additional spasmolytic properties.

Ibuprofen: While both inhibit cyclooxygenase enzymes, metamizole is less likely to cause gastrointestinal side effects.

This compound is unique due to its combination of analgesic, antipyretic, and spasmolytic properties, making it a versatile compound in medical and scientific research .

Propiedades

Número CAS |

667459-72-5 |

|---|---|

Fórmula molecular |

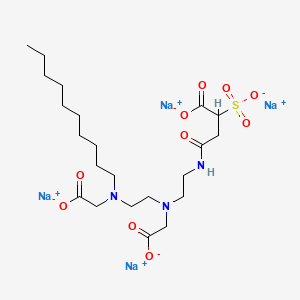

C26H44MgN6O14S2 |

Peso molecular |

753.1 g/mol |

Nombre IUPAC |

magnesium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;hexahydrate |

InChI |

InChI=1S/2C13H17N3O4S.Mg.6H2O/c2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;;;;;;/h2*4-8H,9H2,1-3H3,(H,18,19,20);;6*1H2/q;;+2;;;;;;/p-2 |

Clave InChI |

RNNVUENCSXWPMS-UHFFFAOYSA-L |

SMILES canónico |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].O.O.O.O.O.O.[Mg+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.